molecular formula C10H9NO2 B1400761 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile CAS No. 952664-49-2

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile

Cat. No. B1400761
M. Wt: 175.18 g/mol
InChI Key: BKSLBBGDPLEUNH-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile (1-(3,4-DHPCCN) is a derivative of cyclopropanecarbonitrile (CPCN), a cyclic nitrile compound. It is a white crystalline solid with a melting point of 122-124 °C. It is soluble in ethanol, acetone and benzene, and is slightly soluble in water. 1-(3,4-DHPCCN is used in various scientific research applications, including as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds.

Scientific Research Applications

Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase

  • 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a compound related to 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile, has been discovered as a potent, low molecular weight non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase with an IC50 value of 30 nM. This inhibition is primarily due to the presence of two crucial carbonyl groups in the compound (Lin, Yang, Lin, & Lin, 2000).

Intermediate in Synthesis

  • The compound 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, which can be derived from 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile, is an important intermediate used in synthesizing NVP-BEZ-235 derivatives. A rapid synthetic method for this compound has been established, offering a significant yield of 65.25% (Hou et al., 2016).

Conformational Restriction in Biological Compounds

  • Cyclopropane rings, such as in 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile, are effective in restricting the conformation of biologically active compounds. This can enhance activity and aid in investigating bioactive conformations. For instance, chiral cyclopropanes bearing two differentially functionalized carbon substituents have been developed as conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Dihydrofuran and Pyran Derivatives

  • Cyclopropanecarbonitrile derivatives, closely related to 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile, have been used in synthesizing a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles. This process involves a three-component reaction demonstrating the versatility of cyclopropanecarbonitrile derivatives in organic synthesis (Demidov, Osyanin, Osipov, & Klimochkin, 2021).

Microwave Spectroscopy Studies

  • The microwave spectrum of cyclopropane(1,1)dicarbonitrile, closely related to 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile, has been studied extensively. These studies contribute to the understanding of molecular structure and dynamics, which are crucial in the development of new materials and pharmaceuticals (Pearson, Choplin, Laurie, & Schwartz, 1975).

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-6-10(3-4-10)7-1-2-8(12)9(13)5-7/h1-2,5,12-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSLBBGDPLEUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile

Synthesis routes and methods

Procedure details

To a solution of 1-(3,4-bis-benzyloxy-phenyl)-cyclopropanecarbonitrile (10 g, 28 mmol) in MeOH (50 mL) was added Pd/C (0.5 g) under nitrogen atmosphere. The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature for 4 h. The catalyst was filtered off through a celite pad and the filtrate was evaporated under vacuum to give 1-(3,4-dihydroxy-phenyl)-cyclopropanecarbonitrile (4.5 g, 92%). 1H NMR (DMSO 400 MHz) δ 9.06 (br s, 2H), 6.67-6.71 (m, 2H), 6.54 (dd, J=2.4, 8.4 Hz, 1H), 1.60-1.57 (m, 2H), 1.30-1.27 (m, 2H).
Name
1-(3,4-bis-benzyloxy-phenyl)-cyclopropanecarbonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile
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